Dimethyloctafluorbernsteinsäurediester

Übersicht

Beschreibung

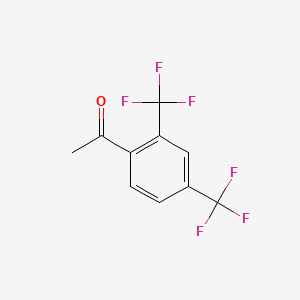

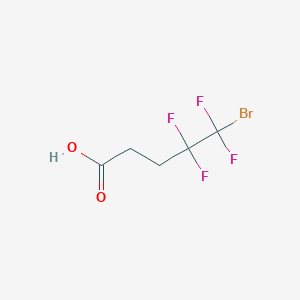

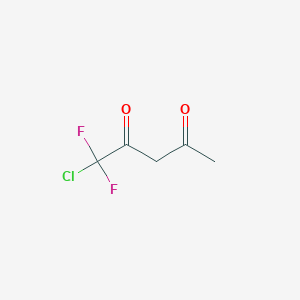

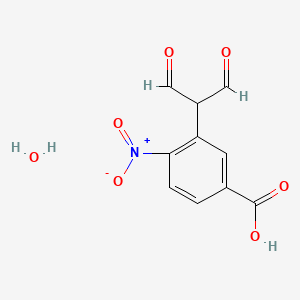

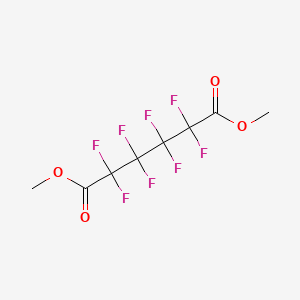

Dimethyl Octafluoroadipate is a useful research compound. Its molecular formula is C8H6F8O4 and its molecular weight is 318.12 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethyl Octafluoroadipate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl Octafluoroadipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl Octafluoroadipate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dimethyloctafluorbernsteinsäurediester: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen:

Synthese von fluorierten Polyestern

This compound (DMOFA) wird bei der Synthese von fluorierten Polyestern verwendet. Diese Materialien sind bekannt für ihre verbesserte chemische Beständigkeit und thermische Stabilität, wodurch sie sich für Anwendungen in der Materialwissenschaft eignen .

Proteomforschung

Als biochemische Verbindung wird DMOFA in der Proteomforschung verwendet, um Proteininteraktionen und -funktionen zu untersuchen. Seine einzigartigen Eigenschaften können bei der Analyse von Proteinstrukturen und -dynamik helfen .

Chemische Synthese

DMOFA dient aufgrund seiner Reaktivität und Stabilität unter verschiedenen Bedingungen als Reagenz in verschiedenen chemischen Syntheseprozessen und trägt zur Entwicklung neuer Verbindungen und Materialien bei .

Chromatographie

In der Chromatographie kann DMOFA aufgrund seiner ausgeprägten chemischen Struktur als Standard- oder Referenzverbindung verwendet werden, um die Trennung und Analyse komplexer Gemische zu unterstützen .

Analytische Anwendungen

Die gut definierten physikalischen und chemischen Eigenschaften der Verbindung machen sie zu einem hervorragenden Kandidaten für analytische Anwendungen, bei denen präzise Messungen entscheidend sind .

Materialwissenschaftliche Forschung

Die einzigartige fluorierte Struktur von DMOFA wird in der materialwissenschaftlichen Forschung untersucht, um neue Materialien mit spezifischen gewünschten Eigenschaften wie Hydrophobie oder Haltbarkeit zu entwickeln .

Safety and Hazards

Dimethyl Octafluoroadipate is classified as a combustible liquid (H227) . It is advised to avoid breathing its mist, gas, or vapours and avoid contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Wirkmechanismus

Target of Action

This compound is a polymeric fluorinated compound that is used as a matrix polymer in thermal systems . .

Result of Action

It’s known that this compound is used as a matrix polymer in thermal systems , suggesting that it may have some influence on the physical properties of these systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s also insoluble and sinks in water . These properties could potentially influence how the compound interacts with its environment and its overall efficacy.

Biochemische Analyse

Biochemical Properties

Dimethyl Octafluoroadipate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polycondensation reactions between diols and activated diesters . These interactions are crucial for the formation of hybrid organo-inorganic 3D network structures based on polyfluorinated diacids . The compound’s ability to form stable complexes with enzymes and other biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

Dimethyl Octafluoroadipate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the synthesis of fluorinated polyesters, which are used in biomaterials and controlled release carriers . The compound’s impact on cell function is evident in its ability to modulate the activity of enzymes involved in these processes, leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of Dimethyl Octafluoroadipate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with Candida antarctica lipase B, facilitating the synthesis of fluorinated polyesters . These interactions result in changes in gene expression and cellular metabolism, highlighting the compound’s role in modulating biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl Octafluoroadipate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the use of ultrasound can enhance the reaction conversion rates of Dimethyl Octafluoroadipate, leading to more efficient synthesis of fluorinated polyesters . These temporal effects are crucial for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of Dimethyl Octafluoroadipate vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses can be beneficial for specific biochemical reactions. For example, studies on similar compounds have shown that dosage-dependent effects can influence mitochondrial gene expression and cellular metabolism . Understanding these dosage effects is essential for optimizing the use of Dimethyl Octafluoroadipate in biochemical research.

Metabolic Pathways

Dimethyl Octafluoroadipate is involved in various metabolic pathways, including the synthesis of fluorinated polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polycondensation reactions between diols and activated diesters . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in modulating biochemical pathways.

Transport and Distribution

The transport and distribution of Dimethyl Octafluoroadipate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with these biomolecules can affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the use of Dimethyl Octafluoroadipate in biochemical research.

Subcellular Localization

Dimethyl Octafluoroadipate’s subcellular localization is influenced by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of Dimethyl Octafluoroadipate is essential for elucidating its role in various biochemical processes.

Eigenschaften

IUPAC Name |

dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F8O4/c1-19-3(17)5(9,10)7(13,14)8(15,16)6(11,12)4(18)20-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXVIIILXUOEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371849 | |

| Record name | Dimethyl perfluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3107-98-0 | |

| Record name | Dimethyl perfluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3107-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the size of Dimethyl Octafluoroadipate influence its reactivity in polyester synthesis?

A1: Research indicates that the size of the starting monomers significantly impacts the reaction conversion rates in polyester synthesis. [] Specifically, Dimethyl Octafluoroadipate, being a larger monomer compared to Dimethyl Tetrafluorosuccinate, leads to lower reaction conversion rates. [] This suggests that steric hindrance imposed by the larger size of Dimethyl Octafluoroadipate might hinder its reactivity with ethylene glycol.

Q2: What role does ultrasound play in polyester synthesis involving Dimethyl Octafluoroadipate?

A2: Ultrasound plays a crucial role in enhancing the synthesis of polyesters using Dimethyl Octafluoroadipate and ethylene glycol. [] Studies show that employing ultrasound during the reaction significantly increases conversion rates, with an observed increase of approximately 20% compared to reactions conducted without ultrasound. [] This improvement is particularly noticeable with larger monomers like Dimethyl Octafluoroadipate and Dimethyl Hexafluoroglutarate, suggesting that ultrasound aids in overcoming the steric hindrance associated with these monomers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.